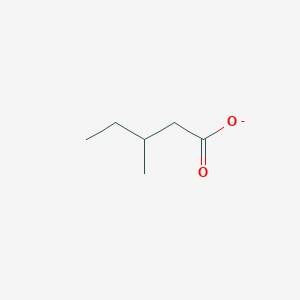
3-Methylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methylvalerate is a monocarboxylic acid anion that is the conjugate base of 3-methylvaleric acid, resulting from the deprotonation of the carboxy group. Major species at pH 7.3. It is a branched-chain saturated fatty acid anion, a monocarboxylic acid anion, a short-chain fatty acid anion and a methyl-branched fatty acid anion. It is a conjugate base of a 3-methylvaleric acid.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
3-Methylpentanoate has been investigated for its role in the synthesis of active pharmaceutical ingredients. A notable study explored its reaction with Meldrum's acid using online NMR spectroscopy. This research identified the formation of 3-methylpentanoic anhydride as a significant intermediate in the synthesis process, which can be crucial for developing pharmaceuticals like imagabalin .
Case Study: Synthesis Mechanism
- Objective : Investigate the reaction mechanism of 3-methylpentanoic acid.
- Methodology : Online NMR spectroscopy was employed to monitor the reaction.
- Findings : The study revealed the presence of acyl chloride intermediate species, enhancing understanding of the synthesis pathways for pharmaceutical compounds .
Perfumery Applications
This compound derivatives are used extensively in perfumery due to their unique scent profiles. Ethyl 3-methyl-2-oxopentanoate, for example, imparts a fresh, fruity fragrance reminiscent of nuts and rum. This compound is particularly valuable in fine perfumery and cosmetic products .
Application Areas in Perfumery
- Fine Perfumes : Used in creating complex fragrances.
- Cosmetic Products : Incorporated into lotions and shampoos.
- Household Products : Added to detergents and deodorants for scent enhancement.
Food Science Applications
In food science, this compound is studied for its behavior in fatty food simulants. Research has shown that it can influence lipid profiles when combined with other fatty acids. Understanding these interactions is essential for developing food contact materials that maintain food safety and quality .
Research Insights
- Study Focus : Interaction of amines with fatty acids in food matrices.
- Findings : The reactions led to novel fatty acid amides that could impact food safety assessments .
Material Science Applications
This compound serves as a plasticizer in the production of various materials. Its hydrophobic nature makes it suitable for enhancing the flexibility and durability of plastics used in consumer goods.
Application Areas in Material Science
- Plastic Production : Enhances flexibility and durability.
- Biodiesel Production : As a component derived from transesterification processes involving vegetable oils .
Comparative Data Table
Propiedades
Fórmula molecular |
C6H11O2- |
|---|---|
Peso molecular |
115.15 g/mol |
Nombre IUPAC |
3-methylpentanoate |
InChI |
InChI=1S/C6H12O2/c1-3-5(2)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/p-1 |
Clave InChI |
IGIDLTISMCAULB-UHFFFAOYSA-M |
SMILES |
CCC(C)CC(=O)[O-] |
SMILES canónico |
CCC(C)CC(=O)[O-] |
Sinónimos |
3-methylvalerate 3-methylvaleric acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















